REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I([O-])(=O)=O.[K+].[OH:13][S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15].[O-]S(C(F)(F)F)(=O)=O.ClC1C=CC=CC=1[I+:36][C:37]1[CH:42]=[CH:41][C:40]([Cl:43])=[CH:39][CH:38]=1>C(OC(=O)C)(=O)C.C(Cl)Cl.O>[F:18][C:17]([F:20])([F:19])[S:14]([O-:16])(=[O:15])=[O:13].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I+:36][C:37]2[CH:42]=[CH:41][C:40]([Cl:43])=[CH:39][CH:38]=2)=[CH:4][CH:3]=1 |f:1.2,4.5,9.10|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
2-chlorophenyl-4-chlorophenyliodonium triflate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.ClC1=C(C=CC=C1)[I+]C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature slowly
|
Type
|
WASH
|
Details
|
the organic phase was washed with water, aqueous sodium bicarbonate, and water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from a mixture of 20 mL of isopropanol and 35 mL of hexane
|
Type
|
CUSTOM
|
Details
|
to give 7.62 grams (8.6% yield)
|
Type
|
CUSTOM
|
Details
|
A second crop was obtained from the mother liquor, 2.5 grams (total yield 11.4%)
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.ClC1=CC=C(C=C1)[I+]C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |